Cas no 1247419-86-8 (N-(pyrrolidin-2-yl)methylbenzenesulfonamide)

N-(pyrrolidin-2-yl)methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- 1247419-86-8
- EN300-26326898
- AKOS011830694
- N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide
- N-(pyrrolidin-2-yl)methylbenzenesulfonamide
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- MDL: MFCD16792452
- インチ: 1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-9-10-5-4-8-12-10/h1-3,6-7,10,12-13H,4-5,8-9H2
- InChIKey: ZSTNPSFKCXNSSX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NCC1CCCN1)(=O)=O
計算された属性
- せいみつぶんしりょう: 240.09324893g/mol
- どういたいしつりょう: 240.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.6Ų
N-(pyrrolidin-2-yl)methylbenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26326898-5g |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 5g |
$1448.0 | 2023-09-14 | |
Enamine | EN300-26326898-0.05g |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 0.05g |
$94.0 | 2024-06-18 | |
Enamine | EN300-26326898-0.5g |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 0.5g |
$374.0 | 2024-06-18 | |
Enamine | EN300-26326898-1g |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 1g |
$499.0 | 2023-09-14 | |
Aaron | AR027U9I-1g |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 1g |
$712.00 | 2025-02-15 | |
Enamine | EN300-26326898-10g |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 10g |
$2146.0 | 2023-09-14 | |
Aaron | AR027U9I-250mg |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 250mg |
$300.00 | 2025-02-15 | |
1PlusChem | 1P027U16-500mg |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 500mg |
$525.00 | 2024-07-10 | |
Aaron | AR027U9I-100mg |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 100mg |
$218.00 | 2025-02-15 | |
Aaron | AR027U9I-10g |
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide |
1247419-86-8 | 95% | 10g |
$2976.00 | 2023-12-16 |
N-(pyrrolidin-2-yl)methylbenzenesulfonamide 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
N-(pyrrolidin-2-yl)methylbenzenesulfonamideに関する追加情報
N-(pyrrolidin-2-yl)methylbenzenesulfonamide: A Comprehensive Overview
N-(pyrrolidin-2-yl)methylbenzenesulfonamide, identified by the CAS number 1247419-86-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug design, polymer chemistry, and advanced materials development. Recent studies have highlighted its role in enhancing the properties of polymeric materials, making it a focal point for researchers seeking innovative solutions in material engineering.
The molecular structure of N-(pyrrolidin-2-yl)methylbenzenesulfonamide comprises a benzene ring connected to a sulfonamide group (-SO₂NH) and a pyrrolidine moiety. The sulfonamide group is known for its strong electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. Meanwhile, the pyrrolidine ring introduces steric effects and enhances the compound's solubility in organic solvents. These structural features make it an ideal candidate for modifying the surface properties of polymers, as demonstrated in recent research.
Recent advancements in polymer chemistry have leveraged N-(pyrrolidin-2-yl)methylbenzenesulfonamide to create surface-modified polymers with improved adhesion properties. By incorporating this compound into polymer matrices, scientists have achieved enhanced compatibility between different polymer layers, which is crucial for multilayered coatings and composite materials. For instance, studies published in leading journals such as Macromolecules and Chemistry of Materials have shown that this compound can significantly improve the interfacial adhesion between epoxy resins and metal substrates.
In addition to its role in polymer modification, N-(pyrrolidin-2-yl)methylbenzenesulfonamide has also been explored for its potential in drug delivery systems. The sulfonamide group's ability to form stable amide bonds with biologically active molecules makes it a promising candidate for creating drug carriers with controlled release mechanisms. Researchers at leading institutions such as MIT and Stanford University have investigated its use in developing targeted drug delivery systems, where the compound acts as a linker between therapeutic agents and biocompatible polymers.
The synthesis of N-(pyrrolidin-2-yl)methylbenzenesulfonamide typically involves a two-step process: first, the preparation of benzene sulfonamide derivatives, followed by nucleophilic substitution with pyrrolidine. This method ensures high purity and yield, making it suitable for large-scale production. Recent optimizations of this synthesis pathway have focused on reducing reaction times and minimizing waste, aligning with the growing demand for sustainable chemical processes.
From an environmental standpoint, N-(pyrrolidin-2-yl)methylbenzenesulfonamide exhibits low toxicity and biodegradability under specific conditions, which is essential for its application in eco-friendly materials. However, further research is required to fully understand its long-term environmental impact and ensure its safe use in commercial products.
In conclusion, N-(pyrrolidin-2-yl)methylbenzenesulfonamide, CAS No. 1247419-86-8, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for advancing materials science and drug delivery technologies. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in shaping future innovations.
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